2-Fluorophenyl cyclobutyl ketone
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Overview
Description
2-Fluorophenyl cyclobutyl ketone is a chemical compound that belongs to the class of cyclobutyl ketones. It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a cyclobutyl ketone group. This compound is a white crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorophenyl cyclobutyl ketone typically involves the reaction of 2-fluorobenzoyl chloride with cyclobutyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to obtain the crude product, which is then purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluorophenyl cyclobutyl ketone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohol.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, tetrahydrofuran.
Substitution: Amines, thiols, palladium catalysts, base (e.g., potassium carbonate), solvents (e.g., dimethylformamide).
Major Products Formed
Oxidation: 2-Fluorophenyl cyclobutyl carboxylic acid.
Reduction: 2-Fluorophenyl cyclobutyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluorophenyl cyclobutyl ketone has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe to investigate biological pathways involving fluorinated compounds.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Fluorophenyl cyclobutyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or electrostatic interactions. This can lead to the inhibition or activation of the target enzyme or receptor, thereby modulating the biological pathway in which it is involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorophenyl cyclobutyl ketone
- 2-Bromophenyl cyclobutyl ketone
- 2-Iodophenyl cyclobutyl ketone
Uniqueness
2-Fluorophenyl cyclobutyl ketone is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
cyclobutyl-(2-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c12-10-7-2-1-6-9(10)11(13)8-4-3-5-8/h1-2,6-8H,3-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDADPFNGLVOAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642538 |
Source
|
Record name | Cyclobutyl(2-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-94-8 |
Source
|
Record name | Cyclobutyl(2-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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